The synthesis of 1-Phenyloctacosan-3-one can be achieved through several methods, including:
The molecular structure of 1-Phenyloctacosan-3-one features a phenyl ring attached to a long hydrocarbon chain with a terminal carbonyl group. The structural representation can be described using various notations:
CCCCCCCCCC(=O)C1=CC=CC=C1The structural data indicates that the compound has significant hydrophobic properties due to its long alkane chain, which influences its solubility and interaction with biological systems.
1-Phenyloctacosan-3-one can participate in various chemical reactions typical for ketones:
The mechanism of action for 1-Phenyloctacosan-3-one primarily revolves around its reactivity as a ketone. The carbonyl group acts as an electrophile, attracting nucleophiles during reactions:
This mechanism is essential for understanding how 1-Phenyloctacosan-3-one interacts with other chemical species in both synthetic and biological contexts.
1-Phenyloctacosan-3-one exhibits several notable physical and chemical properties:
These properties influence its behavior in various applications, particularly in formulations requiring hydrophobic agents.
1-Phenyloctacosan-3-one finds applications in several scientific fields:
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: